Lipophilicity Reduction: One-Carbon Bridged Morpholines Lower log D₇.₄ by up to −0.8 Units vs. Unbridged Morpholine
Matched molecular pair analysis across a proprietary AstraZeneca dataset (300 ≤ MW ≤ 700, −2 ≤ log D₇.₄ ≤ +5) demonstrated that one-carbon bridged morpholines consistently reduce measured log D₇.₄ compared to their unbridged morpholine counterparts [1]. In a representative IRAK4 inhibitor series, the bridged morpholine analogue 1e (structurally analogous to a 2-oxa-6-azabicyclo[3.2.0]heptane-type scaffold) exhibited a measured log D₇.₄ reduction of Δlog D₇.₄ = −0.7 versus the parent morpholine 1a, in contrast to 2- and 3-methylmorpholine derivatives which showed an increase of Δlog D₇.₄ = +0.4 [1]. This lipophilicity-lowering effect was confirmed across broader matched molecular pair datasets (Tables 3 and 4 of the reference) for morpholine, piperazine, and piperidine systems, with reductions ranging from −0.18 to −0.8 log units depending on the specific bridging topology [1].
| Evidence Dimension | Lipophilicity (measured log D₇.₄, shake-flask method, octanol/buffer pH 7.4) |
|---|---|
| Target Compound Data | Bridged morpholine analogue 1e: log D₇.₄ value (exact value not disclosed in public abstract; Δlog D₇.₄ = −0.7 vs. parent morpholine 1a) [1] |
| Comparator Or Baseline | Parent unbridged morpholine 1a: log D₇.₄ baseline; 2-methylmorpholine 1b and 3-methylmorpholine 1c: Δlog D₇.₄ = +0.4 each [1] |
| Quantified Difference | Δlog D₇.₄ = −0.7 (bridged vs. parent); net difference of −1.1 log units versus the methyl-substituted morpholine analogues [1] |
| Conditions | Shake-flask methodology; octanol/buffer pH 7.4; IRAK4 inhibitor matched molecular pair series; AstraZeneca internal dataset (300 ≤ MW ≤ 700) [1] |
Why This Matters
Lower lipophilicity without introducing additional heteroatoms is a desirable, non-obvious property improvement that can enhance aqueous solubility and reduce metabolic clearance, making (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane a strategically advantageous building block for lead optimization programs targeting improved drug-like properties.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. J. Med. Chem. 2018, 61 (19), 8934–8943. DOI: 10.1021/acs.jmedchem.8b01148. View Source
